benzene-1,2-diamine;dihydroxy(oxo)phosphanium
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Overview
Description
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is a compound that combines the properties of benzene-1,2-diamine and dihydroxy(oxo)phosphanium. Benzene-1,2-diamine, also known as o-phenylenediamine, is an aromatic amine with the formula C6H8N2. It is commonly used in the synthesis of various organic compounds. Dihydroxy(oxo)phosphanium is a phosphorus-containing compound that can act as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diamine typically involves the reduction of o-nitroaniline using reducing agents such as iron powder and hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
For the preparation of dihydroxy(oxo)phosphanium, a common method involves the reaction of phosphorus trichloride with water, followed by oxidation with hydrogen peroxide. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of benzene-1,2-diamine involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst. This method is preferred due to its high yield and efficiency . Dihydroxy(oxo)phosphanium is produced on an industrial scale by the controlled hydrolysis of phosphorus trichloride, followed by oxidation .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form 1,2-diaminocyclohexane.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Dihydroxy(oxo)phosphanium can participate in:
Coordination Reactions: It can act as a ligand, forming complexes with transition metals.
Oxidation-Reduction Reactions: It can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-diaminocyclohexane.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of benzene-1,2-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form stable complexes with transition metals, which can then participate in catalytic processes. Dihydroxy(oxo)phosphanium acts as a ligand, coordinating with metal centers and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Similar in structure but lacks the phosphorus component.
Dihydroxy(oxo)phosphanium: Similar in structure but lacks the aromatic amine component
Uniqueness
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is unique due to its combination of aromatic amine and phosphorus-containing ligand properties. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse coordination complexes .
Properties
CAS No. |
477740-26-4 |
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Molecular Formula |
C6H10N2O3P+ |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
benzene-1,2-diamine;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C6H8N2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H-,1,2,3)/p+1 |
InChI Key |
OYNQUAKSHDGFPD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.O[P+](=O)O |
Origin of Product |
United States |
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